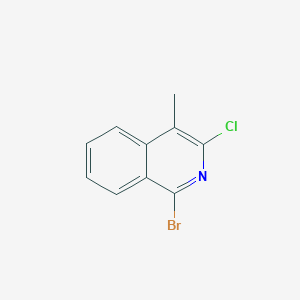![molecular formula C11H7BrN2O3 B1381844 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione CAS No. 1889290-24-7](/img/structure/B1381844.png)
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
Overview
Description
“5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione” is a chemical compound with the CAS Number: 1889290-55-4 . It has a molecular weight of 295.09 .
Molecular Structure Analysis
The molecular formula of this compound is C11H7BrN2O3 . The InChI code for this compound is 1S/C11H7BrN2O3/c12-5-1-2-7-6 (3-5)8 (15)4-11 (7)9 (16)13-10 (17)14-11/h1-3H,4H2, (H2,13,14,16,17)/t11-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a complexity of 425 . It has a heavy atom count of 17 . The topological polar surface area is 75.3Ų . The compound is canonicalized .Scientific Research Applications
Radio-sensitizing Agents
Compounds structurally similar to 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione have been synthesized and evaluated as potent radio-sensitizing agents. These compounds showed significant radiosensitization activity against the HT-29 cell line, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).
p53 Modulators
Research has been conducted on analogues of the 5'-Bromospiro compound for their role as p53 modulators. These compounds have shown promising results in inhibiting the p53-MDM2 interaction and inducing apoptotic cell death in human tumor cells, highlighting their potential as therapeutic agents in cancer treatment (Bertamino et al., 2013).
Aldose Reductase Inhibitors
Several derivatives of the 5'-Bromospiro compound have been prepared and tested for their ability to inhibit aldose reductase. This is significant in the context of diabetes, as aldose reductase inhibitors can help reduce the accumulation of sorbitol, which is implicated in diabetic complications (Yamagishi et al., 1992).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of derivatives of 5'-Bromospiro compounds. The study synthesized and tested various derivatives for their anticonvulsant activity, providing insights into their potential use in treating epilepsy (Sadarangani et al., 2012).
Crystal Structure Analysis
There have been studies focusing on the crystal structures of compounds similar to 5'-Bromospiro, which help in understanding the chemical properties and potential interactions of these compounds. This information is crucial for drug design and development (Shivachev et al., 2006).
HIV-1 Fusion Inhibitors
A series of compounds, including derivatives of 5'-Bromospiro, have been designed and synthesized for their potential use as HIV-1 fusion inhibitors. These compounds showed significant inhibitory activity against HIV-1 replication, suggesting their potential in HIV treatment (Ibrahim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLWLPHIPRYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



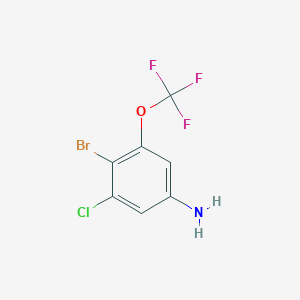
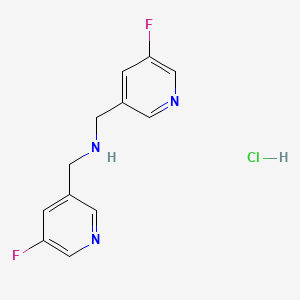
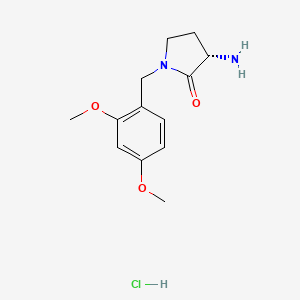
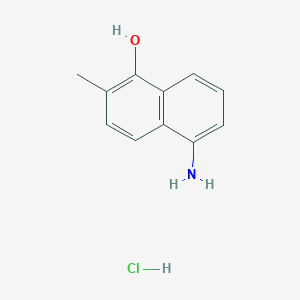
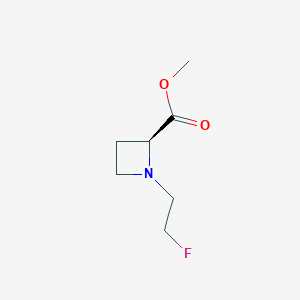
![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)
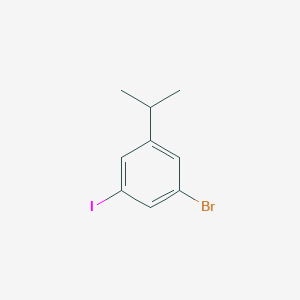
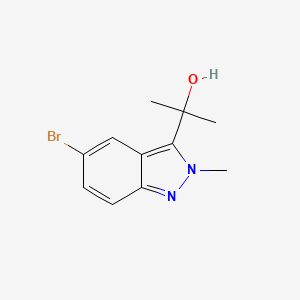
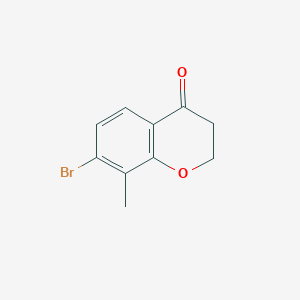
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)

